molecular formula C17H23N3O2 B497155 N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957502-79-3

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No. B497155
CAS RN: 957502-79-3
M. Wt: 301.4g/mol
InChI Key: XPZXUBAYOSPOIC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'MTPP' and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

MTPP exerts its biological effects by inhibiting the activity of the NF-κB signaling pathway. This pathway is involved in various cellular processes such as inflammation, immune response, and cell survival. MTPP inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, a key regulator of the pathway.
Biochemical and Physiological Effects:
MTPP has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. Studies have also suggested that MTPP may have potential applications in the treatment of diabetes and cardiovascular diseases. Furthermore, MTPP has been found to have antioxidant properties and can scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTPP in lab experiments is its potent biological activity. MTPP has been shown to exhibit significant effects at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one limitation of using MTPP is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.

Future Directions

There are several potential future directions for MTPP research. One area of interest is the development of MTPP-based drugs for the treatment of cancer and inflammation. Furthermore, studies could investigate the potential of MTPP in combination with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the mechanism of action of MTPP and its potential applications in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a promising chemical compound with potential therapeutic applications in various diseases. Its potent anti-inflammatory, anticancer, and neuroprotective activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of MTPP involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with methyl iodide to obtain MTPP in high yield.

Scientific Research Applications

MTPP has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that MTPP exhibits potent anti-inflammatory and anticancer activities by inhibiting the NF-κB signaling pathway. Furthermore, MTPP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-11(10-20-14(4)12(2)13(3)19-20)17(21)18-15-6-8-16(22-5)9-7-15/h6-9,11H,10H2,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZXUBAYOSPOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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